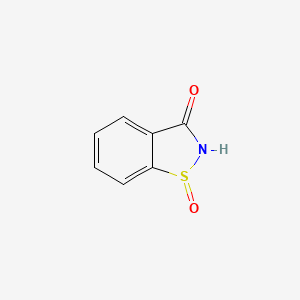

![molecular formula C12H9NO3S B1336961 2-[(噻吩-3-基羰基)氨基]苯甲酸 CAS No. 878465-86-2](/img/structure/B1336961.png)

2-[(噻吩-3-基羰基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

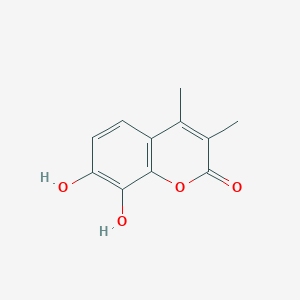

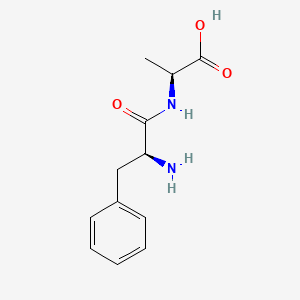

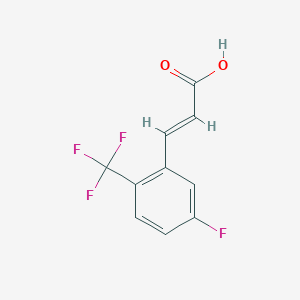

2-[(Thien-3-ylcarbonyl)amino]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C12H9NO3S and a molecular weight of 247.27 .

Molecular Structure Analysis

The molecular structure of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid consists of a benzoic acid group attached to a thienylcarbonyl group and an amino group . The exact 3D structure may be available in specialized chemical databases or software .科学研究应用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular weight and formula of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid make it suitable for biochemical research related to protein expression and interaction .

Antimicrobial Activity

2-[(Thien-3-ylcarbonyl)amino]benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . They have shown effectiveness against a range of Gram-positive, Gram-negative bacterial, and fungal strains, indicating their potential as bacteriostatic and fungistatic agents .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted with derivatives of this compound. These studies help in understanding the effect of structural parameters on antimicrobial activity, which is crucial for the development of new drugs .

Anti-Chagas Drug Development

Benzoic acid derivatives, including those related to 2-[(Thien-3-ylcarbonyl)amino]benzoic acid, have been explored as inhibitors of trans-sialidase, a pharmacological target for anti-Chagas drugs. This research is significant for designing new treatments against Chagas disease .

Antiviral Applications

Derivatives of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid have been documented to exhibit antiviral activities. This makes them valuable for research into treatments for viral infections .

Anticancer Research

These compounds have also been associated with anticancer activities. Their role in cancer research involves exploring their efficacy in inhibiting cancer cell growth and survival .

Anti-Alzheimer’s Research

In the field of neurodegenerative diseases, specifically Alzheimer’s, derivatives of this compound have been studied for their potential anti-Alzheimer’s effects .

Antiallergic Properties

Research into the antiallergic properties of 2-[(Thien-3-ylcarbonyl)amino]benzoic acid derivatives has been conducted, which is important for developing new antiallergic medications .

属性

IUPAC Name |

2-(thiophene-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNPVDJFOUFLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-3-ylcarbonyl)amino]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)